
2-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a bromine atom, and a phenylpyrrolidin-2-yl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide moiety would likely contribute to the planarity of the molecule, while the pyrrolidine ring could introduce some three-dimensionality . The presence of the bromine atom could also influence the molecule’s overall shape due to its size and electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide moiety could undergo reactions typical of amides, such as hydrolysis or reactions with amines . The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points . The amide group could participate in hydrogen bonding, influencing the compound’s solubility in different solvents .Scientific Research Applications
Pharmaceuticals
This compound, due to its structural similarity to pyrrolopyrazine derivatives, may have potential applications in pharmaceuticals. Pyrrolopyrazine derivatives are known for their wide range of biological activities, including antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , antitumor , and kinase inhibitory activities . The compound could be explored for similar activities, contributing to the development of new therapeutic agents.
Drug Discovery
The structure of “2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide” is an attractive scaffold for drug discovery research. Its nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring makes it a candidate for synthesizing new leads to treat various diseases .
Antiviral Research
Indole derivatives, which share structural features with this compound, have been reported to possess significant antiviral activity . This suggests that “2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide” could be synthesized and tested for efficacy against a range of RNA and DNA viruses .
Anticancer Studies
The compound’s potential to act as an antitumor agent is supported by the biological activities of related pyrrolopyrazine derivatives. It could be investigated for its efficacy in inhibiting cancer cell growth and proliferation .
Herbicidal Applications
Derivatives of N-phenylpyrrolidin-2-ones, which are structurally related to the compound , have shown significant herbicidal activity . This indicates that “2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide” might be developed as a herbicide, particularly as a protoporphyrinogen oxidase (PPO) inhibitor .
Antimicrobial Properties
Given the antimicrobial properties of pyrrolopyrazine derivatives, this compound could be utilized in the development of new antimicrobial agents, potentially effective against a broad spectrum of bacterial and fungal pathogens .
Anti-inflammatory Applications
The anti-inflammatory properties of related compounds suggest that “2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide” could be used in the treatment of inflammatory diseases, possibly by inhibiting specific inflammatory pathways .
Antioxidant Potential
The compound may also serve as an antioxidant , helping to neutralize free radicals and reduce oxidative stress, which is a factor in many chronic diseases .
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action in biological systems, as well as any potential therapeutic applications .
properties
IUPAC Name |
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-11-5-4-10-16(17)18(22)20-13-15-9-6-12-21(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJLKRVCIFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

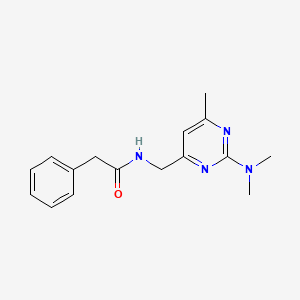

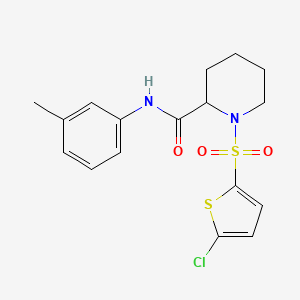

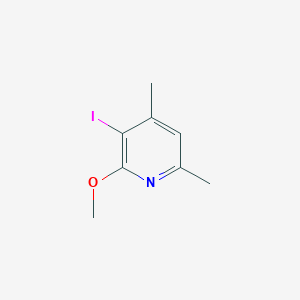
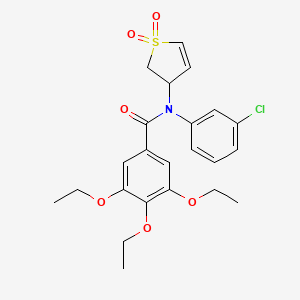
![2-[5-(hydroxymethyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2851273.png)

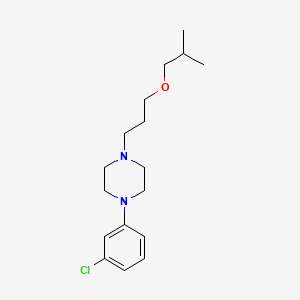

![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)
![1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate](/img/structure/B2851288.png)